molecular formula C6H8N4O2 B11917386 Methyl 2,5-diaminopyrimidine-4-carboxylate CAS No. 1260883-37-1

Methyl 2,5-diaminopyrimidine-4-carboxylate

Cat. No.: B11917386
CAS No.: 1260883-37-1
M. Wt: 168.15 g/mol
InChI Key: DNJPDDLCWYUPKN-UHFFFAOYSA-N
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Description

Methyl 2,5-diaminopyrimidine-4-carboxylate is a heterocyclic organic compound with the molecular formula C6H8N4O2 and a molecular weight of 168.15 g/mol . This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-diaminopyrimidine-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

For industrial production, the synthesis process is optimized for high yield, purity, and cost-effectiveness. This often involves the use of scalable reaction conditions and robust purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-diaminopyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions typically result in the formation of new derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Methyl 2,5-diaminopyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. As a pyrimidine derivative, it can interact with nucleic acids and enzymes, influencing various biological processes. The compound’s effects are mediated through its ability to form hydrogen bonds and other non-covalent interactions with its targets .

Properties

CAS No.

1260883-37-1

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

methyl 2,5-diaminopyrimidine-4-carboxylate

InChI

InChI=1S/C6H8N4O2/c1-12-5(11)4-3(7)2-9-6(8)10-4/h2H,7H2,1H3,(H2,8,9,10)

InChI Key

DNJPDDLCWYUPKN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=NC=C1N)N

Origin of Product

United States

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